molecular formula C21H23N2O4P B11414060 Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate

Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate

Cat. No.: B11414060
M. Wt: 398.4 g/mol
InChI Key: GXPCAPIHAGFRIB-BUHFOSPRSA-N
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Description

Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate is a complex organic compound with a unique structure that includes an oxazole ring, phenylethenyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate typically involves multiple steps, including the formation of the oxazole ring and the introduction of the phosphonate group. One common method involves the reaction of 2-phenylethylamine with a suitable aldehyde to form an imine, which is then cyclized to form the oxazole ring. The phosphonate group is introduced through a phosphorylation reaction using dimethyl phosphite under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability. These systems allow for the continuous production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or viral replication, thereby exerting its anti-inflammatory or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate is unique due to its combination of an oxazole ring, phenylethenyl, and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N2O4P

Molecular Weight

398.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-[(E)-2-phenylethenyl]-N-(2-phenylethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C21H23N2O4P/c1-25-28(24,26-2)21-20(22-16-15-18-11-7-4-8-12-18)27-19(23-21)14-13-17-9-5-3-6-10-17/h3-14,22H,15-16H2,1-2H3/b14-13+

InChI Key

GXPCAPIHAGFRIB-BUHFOSPRSA-N

Isomeric SMILES

COP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCCC3=CC=CC=C3)OC

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCCC3=CC=CC=C3)OC

Origin of Product

United States

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